N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique combination of functional groups, which include a sulfonyl group, a quinoline moiety, and a trifluoromethylbenzamide group
Preparation Methods
Synthetic routes and reaction conditions
Stepwise Synthesis: : The synthesis typically starts with the formation of the tetrahydroquinoline ring through a multi-step process involving cyclization reactions.
Sulfonylation: : Introduction of the propane-1-sulfonyl group is achieved through sulfonyl chloride reagents under basic conditions.
Formation of Benzamide: : The final step involves attaching the trifluoromethylbenzamide group via an amide coupling reaction, often using coupling agents such as EDC or HATU.
Industrial production methods: : Industrial methods generally involve optimized reaction conditions for large-scale synthesis, ensuring higher yields and purity through techniques such as continuous flow chemistry and using catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the carbonyl group of the benzamide moiety.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the quinoline moiety.
Common reagents and conditions used
Oxidation: : Typical reagents include peracids or oxidizing agents like hydrogen peroxide.
Reduction: : Common reducing agents include LiAlH4 or NaBH4 under controlled conditions.
Substitution: : Reagents such as halogenating agents or nucleophiles like thiols and amines.
Major products formed
Sulfoxides or Sulfones: : From oxidation of the sulfonyl group.
Reduced Amides: : From the reduction of the benzamide moiety.
Substituted Derivatives: : Depending on the substitution reagents used, various functionalized derivatives can be synthesized.
Scientific Research Applications
This compound has diverse applications across multiple fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential use as a probe in biological assays due to its unique structural features.
Medicine: : Investigation as a potential pharmacophore in drug discovery, especially for its possible anti-inflammatory or anticancer properties.
Industry: : Applications in materials science, potentially as a precursor for the synthesis of novel materials with specific properties.
Mechanism of Action
The compound's mechanism of action is largely dependent on the context of its use. In medicinal chemistry, it might exert its effects through interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and benzamide groups are key in facilitating binding interactions through hydrogen bonds and hydrophobic interactions. The trifluoromethyl group can enhance membrane permeability, improving bioavailability.
Comparison with Similar Compounds
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide can be compared to compounds such as:
N-(1-(Sulfonyl)-quinolin-7-yl)-benzamide: : Lacks the trifluoromethyl group.
N-(1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-benzamide: : Different nitrogen placement within the ring structure.
3-(Trifluoromethyl)benzenesulfonamide: : Lacks the quinoline moiety.
The uniqueness of this compound lies in the combination of a tetrahydroquinoline ring with both a sulfonyl and a trifluoromethylbenzamide group, which is not commonly found together in other compounds. This distinct structure grants it unique physical and chemical properties that can be explored for various advanced applications.
Hope this satisfies your curiosity! What else can we dive into?
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-11-29(27,28)25-10-4-6-14-8-9-17(13-18(14)25)24-19(26)15-5-3-7-16(12-15)20(21,22)23/h3,5,7-9,12-13H,2,4,6,10-11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQAGOARUBONSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.